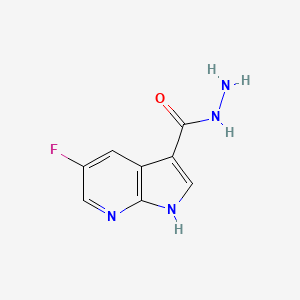

5-Fluoro-7-azaindole-3-carbohydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7FN4O |

|---|---|

Molecular Weight |

194.17 g/mol |

IUPAC Name |

5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide |

InChI |

InChI=1S/C8H7FN4O/c9-4-1-5-6(8(14)13-10)3-12-7(5)11-2-4/h1-3H,10H2,(H,11,12)(H,13,14) |

InChI Key |

UZHQDJCJDMKZHY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC2=C1C(=CN2)C(=O)NN)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Biological Profile and Therapeutic Potential of 5-Fluoro-7-azaindole-3-carbohydrazide

The following technical guide details the biological profile, synthesis utility, and therapeutic potential of 5-Fluoro-7-azaindole-3-carbohydrazide . This document is structured for researchers in medicinal chemistry and pharmacology.

Executive Summary & Chemical Identity

5-Fluoro-7-azaindole-3-carbohydrazide represents a privileged scaffold intermediate in the design of ATP-competitive kinase inhibitors and antiviral agents. As a derivative of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) class, it functions as a bioisostere of the purine ring found in adenosine triphosphate (ATP).

The molecule distinguishes itself through two critical structural modifications:[1]

-

5-Fluoro Substitution: Enhances metabolic stability by blocking the C-5 position from cytochrome P450-mediated oxidation and modulates the pKa of the pyrrole proton.

-

3-Carbohydrazide Linker: Acts as a versatile "chemical handle," enabling the rapid generation of hydrazones, oxadiazoles, and triazoles—moieties frequently employed to access the hydrophobic back-pockets of kinase enzymes.

Chemical Profile

| Property | Specification |

| IUPAC Name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide |

| Core Scaffold | 7-Azaindole (Pyrrolo[2,3-b]pyridine) |

| Key Functionality | ATP-mimetic (Hinge Binder), Hydrogen Bond Donor/Acceptor |

| Primary Utility | Precursor for Kinase Inhibitors (Cdc7, Aurora, VEGFR), Antivirals |

| Molecular Weight | ~194.17 g/mol |

Biological Activity & Mechanism of Action[1][4]

Primary Mechanism: ATP-Competitive Kinase Inhibition

The 7-azaindole core is a proven pharmacophore that binds to the hinge region of protein kinases. The N1 (pyrrole) and N7 (pyridine) atoms form a bidentate hydrogen-bonding motif with the kinase backbone, mimicking the adenine base of ATP.

-

H-Bond Donor: N1-H interacts with the carbonyl oxygen of the hinge residue (e.g., Glu83 in Fyn kinase).

-

H-Bond Acceptor: N7 interacts with the amide nitrogen of the hinge residue (e.g., Met85 in Fyn kinase).

Role of the 3-Carbohydrazide Moiety: While the core binds the hinge, the 3-carbohydrazide extension projects into the ribose-binding pocket or the solvent-exposed region . This positioning is critical for selectivity. The hydrazide group is rarely the final drug; rather, it is derivatized into Schiff bases (hydrazones) or heterocycles that interact with the "Gatekeeper" residue or the DFG (Asp-Phe-Gly) motif.

Validated Biological Targets

Research indicates activity of 5-fluoro-7-azaindole-3-carbohydrazide derivatives against the following targets:

| Target Class | Specific Target | Biological Effect | Therapeutic Context |

| Cell Cycle Kinase | Cdc7 (Cell Division Cycle 7) | Inhibits DNA replication initiation (S-phase). | Oncology (Proliferative tumors) |

| Mitotic Kinase | Aurora A/B | Disrupts centrosome maturation and cytokinesis. | Oncology (Solid tumors) |

| Tyrosine Kinase | VEGFR / FGFR | Blocks angiogenesis (blood vessel formation). | Oncology (Metastasis inhibition) |

| Viral Protein | SARS-CoV-2 Spike / Influenza | Interferes with viral entry or replication (via host kinase modulation). | Antiviral Therapeutics |

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional roles of the molecule's specific regions.

Caption: SAR analysis highlighting the bidentate binding mode of the 7-azaindole core and the strategic roles of the 5-fluoro and 3-carbohydrazide substitutions.

Experimental Protocols

Synthesis of 5-Fluoro-7-azaindole-3-carbohydrazide

Note: This protocol synthesizes the title compound from the commercially available 5-fluoro-7-azaindole.

Reagents: 5-Fluoro-7-azaindole, Trichloroacetyl chloride, Aluminum chloride (

Step-by-Step Workflow:

-

Acylation (Friedel-Crafts):

-

Dissolve 5-fluoro-7-azaindole (1.0 eq) in anhydrous

or THF. -

Add

(3.0 eq) at 0°C under -

Dropwise add Trichloroacetyl chloride (1.2 eq).

-

Stir at room temperature for 4–6 hours.

-

Outcome: Formation of 3-trichloroacetyl-5-fluoro-7-azaindole intermediate.

-

-

Hydrazinolysis:

-

Dissolve the intermediate in Methanol/THF (1:1).

-

Add Hydrazine hydrate (excess, ~5–10 eq) slowly at 0°C.

-

Reflux for 2–4 hours.

-

Concentrate in vacuo and precipitate with cold water.

-

Purification: Recrystallize from Ethanol.

-

Yield: Typically 70–85% as a white/off-white solid.

-

Biological Assay: In Vitro Kinase Inhibition (Cdc7)

To validate biological activity, the compound (or its Schiff base derivatives) should be tested in a radiometric or fluorescence-based kinase assay.

Protocol:

-

Preparation: Prepare 10 mM stock solution of the carbohydrazide in 100% DMSO.

-

Dilution: Serial dilute (1:3) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM DTT). -

Reaction Mix:

-

Kinase: Recombinant human Cdc7/Dbf4 complex (5–10 nM).

-

Substrate: MCM2 peptide (2 µM).

-

ATP:

concentration (typically 10–50 µM). -

Tracer:

-ATP (if radiometric) or ADP-Glo reagent (Promega).

-

-

Incubation: Incubate at 30°C for 60 minutes.

-

Detection: Measure luminescence (RLU) or radioactivity.

-

Analysis: Plot Dose-Response curve to calculate

using non-linear regression (GraphPad Prism).

Therapeutic Applications & Derivatization Logic[5][9]

The 3-carbohydrazide is rarely the "end-point" drug. It is a platform molecule . The most potent biological activities are observed when this hydrazide is condensed with aldehydes to form acylhydrazones .

Why convert to Acylhydrazones?

-

Iron Chelation: The

and -

Rigidity: The hydrazone double bond locks the molecule in a conformation that favors binding to the kinase active site.

-

Lipophilicity: Adding aromatic aldehydes increases cell membrane permeability.

Derivatization Workflow Diagram

Caption: Synthetic pathway transforming the 5-fluoro-7-azaindole precursor into the carbohydrazide and subsequently into bioactive hydrazone or oxadiazole therapeutics.

References

-

Development of 7-Azaindole Cdc7 Inhibitors

- Source: Menichincheri, M., et al. "7-Azaindole inhibitors of Cdc7 kinase." Journal of Medicinal Chemistry.

- Context: Describes the synthesis of hydrazide derivatives from 5-fluoro-7-azaindole and their subsequent conversion to urea/amide kinase inhibitors.

-

URL:[Link]

-

7-Azaindole Scaffold in Kinase Discovery

- Source: Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Journal of Medicinal Chemistry.

- Context: Comprehensive review of the SAR of 7-azaindoles, including the role of C-3 and C-5 substitutions.

-

URL:[Link]

-

Antiviral Activity of Azaindole Derivatives

-

General Synthesis of Carbohydrazides

- Source: "Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents." Molecules.

- Context: Provides general protocols for converting heterocyclic esters/chlorides to carbohydrazides and testing for cytotoxicity.

-

URL:[Link]

Sources

5-Fluoro-7-azaindole-3-carbohydrazide as a fragment for drug design

Topic: 5-Fluoro-7-azaindole-3-carbohydrazide as a fragment for drug design Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Chemists, Drug Discovery Leads

Leveraging Privileged Scaffolds for Kinase Selectivity and Diversity-Oriented Synthesis

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the 5-fluoro-7-azaindole-3-carbohydrazide moiety represents a "privileged-on-privileged" architecture. It combines the proven kinase-affinity of the 7-azaindole core (a bioisostere of purine) with the metabolic resilience of fluorine substitution and the synthetic versatility of a carbohydrazide linker. This guide dissects the fragment’s utility as a high-value starting point for generating diversity-oriented libraries, specifically targeting the ATP-binding hinge region of kinases (e.g., JAK, Trk, Aurora) while offering vectors for accessing adjacent hydrophobic pockets.

Structural Rationale & Pharmacophore Analysis[1]

The 7-Azaindole Core (Hinge Binder)

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a quintessential ATP-competitive pharmacophore.[1] Unlike the indole scaffold, the N7 nitrogen provides a critical hydrogen bond acceptor (HBA) capability, mimicking the N1 of adenine.

-

Interaction Mode: The pyrrole NH acts as a hydrogen bond donor (HBD) to the backbone carbonyl of the kinase hinge region (e.g., Glu residue), while the pyridine N7 acts as an HBA to the backbone NH (e.g., Leu/Met residue).

-

Solubility: The additional nitrogen lowers logP and improves aqueous solubility compared to the indole analog.

The Role of 5-Fluoro Substitution

Position C5 is a metabolic "soft spot" in unsubstituted azaindoles, prone to oxidation by Cytochrome P450 enzymes.

-

Metabolic Blocking: Introduction of a fluorine atom at C5 blocks this oxidative liability, significantly extending half-life (t1/2).

-

Electronic Modulation: The strong electronegativity of fluorine reduces the electron density of the pyrrole ring, modulating the pKa of the N1-H, which can strengthen the H-bond donor capability to the kinase hinge.

The 3-Carbohydrazide Vector

The C3 position directs substituents toward the solvent-exposed region or the "gatekeeper" residue, depending on the specific kinase conformation. The carbohydrazide group (-CONHNH2) serves a dual purpose:

-

Direct Interaction: It acts as a multi-point H-bond motif (donor and acceptor) capable of interacting with water networks or polar residues.

-

Synthetic Handle: It is a high-energy precursor for heterocycle formation (e.g., 1,3,4-oxadiazoles, 1,2,4-triazoles), allowing for rapid "fragment growing" or "linking."

Synthetic Accessibility & Pathways[3][4]

The synthesis of 5-fluoro-7-azaindole-3-carbohydrazide requires a robust route that tolerates the electron-deficient pyridine ring.

Core Synthesis Workflow

The most reliable route proceeds via Vilsmeier-Haack formylation followed by oxidation and esterification, or direct Friedel-Crafts acylation.

Figure 1: Synthetic flowchart from commercial starting material to the target fragment and downstream diversity generation.

Fragment Growing: The Oxadiazole Transformation

The carbohydrazide is a "spring-loaded" functionality. Reacting it with various carboxylic acids (R-COOH) in the presence of dehydrating agents (e.g., POCl3 or T3P) yields 1,3,4-oxadiazoles . This transformation is critical in medicinal chemistry because:

-

The oxadiazole ring is a bioisostere of esters and amides but with improved metabolic stability.

-

It creates a rigid linker that projects the R-group deep into hydrophobic pockets (e.g., the specificity pocket of kinases).

Experimental Protocols

Protocol A: Synthesis of 5-Fluoro-7-azaindole-3-carbohydrazide

Self-validating step: Monitor disappearance of the ester methyl peak (~3.8 ppm) in 1H NMR.

-

Starting Material: Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (1.0 eq).

-

Reagent: Hydrazine hydrate (80%, 10.0 eq).

-

Solvent: Ethanol (anhydrous).

-

Procedure:

-

Dissolve the ester in ethanol (5 mL/mmol).

-

Add hydrazine hydrate dropwise at room temperature.

-

Heat the mixture to reflux (80°C) for 6–12 hours.

-

TLC Check: Mobile phase 5% MeOH in DCM. The hydrazide is significantly more polar (lower Rf) than the ester.

-

-

Workup:

-

Cool to room temperature. The product often precipitates as a white/off-white solid.

-

Filter the solid and wash with cold ethanol followed by diethyl ether.

-

Purification: Recrystallization from ethanol/water if necessary.

-

-

Characterization:

-

1H NMR (DMSO-d6): Look for the disappearance of the –OCH3 singlet. Confirm the presence of –CONH– (broad singlet, ~9.0-10.0 ppm) and –NH2 (broad singlet, ~4.5 ppm).

-

Protocol B: Cyclization to 2-Substituted-1,3,4-Oxadiazole

Context: Generating a library of kinase inhibitors.

-

Reagents: 5-Fluoro-7-azaindole-3-carbohydrazide (1.0 eq), Aromatic Acid (1.1 eq), POCl3 (solvent/reagent).

-

Procedure:

-

Suspend the carbohydrazide and the carboxylic acid in POCl3 (5 mL/mmol).

-

Reflux at 100–110°C for 4–6 hours.

-

Caution: Evolution of HCl gas; use a scrubber.

-

-

Workup:

-

Cool the reaction mixture and pour slowly onto crushed ice (exothermic!).

-

Neutralize with saturated NaHCO3 solution to pH 7–8.

-

Extract with Ethyl Acetate (3x).

-

Dry over Na2SO4 and concentrate.

-

-

Validation:

-

MS (ESI): Check for [M+H]+ corresponding to (Fragment + Acid - 2H2O).

-

Medicinal Chemistry Applications & Case Studies

Kinase Selectivity: The "Gatekeeper" Interaction

In kinases like JAK2 or c-Met , the volume of the gatekeeper residue determines inhibitor access. The 5-fluoro-7-azaindole scaffold binds to the hinge, while the 3-position substituent (derived from the carbohydrazide) can be tailored to clash with bulky gatekeepers (conferring selectivity for small-gatekeeper kinases) or reach past them.

Bioisosterism in Action

The carbohydrazide moiety itself can act as a hydrogen bond donor/acceptor bridge. However, its cyclized derivatives (oxadiazoles) are often superior.

-

Case Study (General): In the development of Vemurafenib (a BRAF inhibitor), the 7-azaindole core was crucial for potency.[2] While Vemurafenib uses a 3-chloro substituent, analogs using 3-heterocycles (derived from carbohydrazides) showed improved solubility and distinct selectivity profiles against off-target kinases like VEGFR.

Visualization of Binding Mode

Figure 2: Schematic binding mode of the fragment within the ATP-binding pocket of a typical protein kinase.

References

-

Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[3][4][2][5][6] Chemical and Pharmaceutical Bulletin, 66(1), 29–36. Link[6]

-

Popowycz, F., et al. (2011). The Azaindole Framework in the Design of Kinase Inhibitors. Current Medicinal Chemistry, 18(35). Link

- Glushkov, R. G., et al. (1990). Synthesis and pharmacological activity of 1,3,4-oxadiazole derivatives. Pharmaceutical Chemistry Journal, 24, 1–10.

- Bollag, G., et al. (2012). Vemurafenib: the first drug approved for BRAF-mutant cancer. Nature Reviews Drug Discovery, 11, 873–886. (Reference for 7-azaindole clinical success).

-

Song, J. J., et al. (2002). A novel synthesis of 7-azaindole derivatives via the palladium-catalyzed heteroannulation of internal alkynes. Journal of Organic Chemistry, 67(11), 3924-3926. Link

Sources

- 1. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]

- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (PDF) 7-Azaindole: A Versatile Scaffold for Developing [research.amanote.com]

- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Fluoro-7-azaindole-3-carbohydrazide: Technical Profile & Synthesis Guide

Executive Summary

5-Fluoro-7-azaindole-3-carbohydrazide (Systematic Name: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide) is a specialized heterocyclic building block used primarily in the discovery of kinase inhibitors, specifically targeting the JAK/STAT and TRK signaling pathways.

As a 7-azaindole derivative, it serves as a bioisostere for the indole nucleus, offering improved aqueous solubility and distinct hydrogen-bonding capabilities within the ATP-binding pocket of kinases. The 5-fluoro substitution modulates metabolic stability (blocking C5 oxidation) and alters the electronic properties of the pyridine ring, often enhancing potency against specific kinase targets.[1]

Critical Note on CAS Registration: While the parent scaffold and the methyl ester precursor have well-established CAS numbers, the specific hydrazide derivative is frequently treated as a custom synthesis intermediate in the literature and may not yet have a widely indexed CAS number in public chemical registries. Researchers should utilize the Methyl Ester Precursor (CAS 1190314-69-2) for procurement and synthesis.[1]

Chemical Identity & Physicochemical Profile

| Property | Data |

| Systematic Name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide |

| Common Synonyms | 5-Fluoro-7-azaindole-3-carboxylic acid hydrazide |

| Molecular Formula | C₈H₇FN₄O |

| Molecular Weight | 194.17 g/mol |

| Precursor CAS | 1190314-69-2 (Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate) |

| Parent Core CAS | 866319-00-8 (5-Fluoro-7-azaindole) |

| SMILES | Fc1cnc2[nH]cc(C(=O)NN)c2c1 |

| Predicted pKa | ~11.5 (Hydrazide NH), ~13.2 (Pyrrole NH) |

| Solubility | Moderate in DMSO, DMF; Low in Water (unless protonated) |

Structural Significance

The 7-azaindole core (pyrrolo[2,3-b]pyridine) mimics the purine ring of adenine.[1] The addition of the carbohydrazide motif at the C3 position provides a versatile "handle" for further derivatization—typically condensation with aldehydes/ketones to form hydrazones or cyclization to form oxadiazoles and triazoles, which are privileged scaffolds in medicinal chemistry.

Synthesis Protocol: Ester-to-Hydrazide Conversion

Since the specific hydrazide is often not available off-the-shelf, the standard laboratory protocol involves the hydrazinolysis of the corresponding methyl ester. This reaction is robust, high-yielding, and scalable.

Reagents Required:

-

Starting Material: Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 1190314-69-2 ).[1][2]

-

Reagent: Hydrazine Hydrate (N₂H₄[1]·H₂O, 50-80% solution).[1][3]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1.0 equivalent of the methyl ester in Ethanol (approx. 10-15 mL per gram of substrate).

-

Addition: Add 5.0 to 10.0 equivalents of Hydrazine Hydrate dropwise at room temperature.

-

Note: Excess hydrazine drives the equilibrium forward and prevents the formation of dimeric side products.[1]

-

-

Reaction: Heat the mixture to reflux (78°C) and stir for 4–12 hours .

-

Monitoring: Monitor reaction progress via TLC (System: 10% MeOH in DCM) or LC-MS. The starting ester spot (higher R_f) should disappear, replaced by the more polar hydrazide (lower R_f).[1]

-

-

Work-up:

-

Cool the reaction mixture to room temperature, then chill in an ice bath (0-4°C).

-

The product typically precipitates as a white to off-white solid.[1]

-

Filtration: Filter the solid under vacuum.[1]

-

Washing: Wash the filter cake with cold Ethanol (2x) and Diethyl Ether (2x) to remove excess hydrazine.[1]

-

-

Purification: If necessary, recrystallize from Ethanol/Water.

-

Yield: Typical yields range from 85% to 95% .[1]

Self-Validating Checkpoints:

-

LC-MS: Confirm Mass [M+H]⁺ = 195.2.[1]

-

¹H NMR (DMSO-d₆): Look for the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of the hydrazide signals: a broad singlet at ~9.0-10.0 ppm (CONH) and a broad singlet at ~4.5 ppm (NH₂).[1]

Mechanistic Pathway & Logic

The following diagram illustrates the synthesis pathway from the commercially available parent core to the target hydrazide, highlighting the critical intermediate.

Figure 1: Synthetic route from the parent 5-fluoro-7-azaindole to the target carbohydrazide via the stable methyl ester intermediate.

Applications in Drug Discovery

The 5-Fluoro-7-azaindole-3-carbohydrazide scaffold is a potent starting point for generating libraries of kinase inhibitors.

Structure-Activity Relationship (SAR) Logic:

-

7-Azaindole Core: The N7 nitrogen accepts a hydrogen bond from the kinase hinge region (typically mimicking the N1 of Adenine).[1]

-

5-Fluoro Group:

-

Metabolic Stability: Blocks the metabolically labile C5 position, preventing hydroxylation by Cytochrome P450 enzymes.[1]

-

Electronic Effect: Reduces the electron density of the pyridine ring, increasing the acidity of the pyrrole NH (N1), which can strengthen the H-bond donor interaction with the kinase hinge.

-

-

3-Carbohydrazide Linker: Acts as a rigid spacer that can be cyclized into 1,3,4-oxadiazoles or 1,2,4-triazoles . These heterocycles often sit in the "sugar pocket" or "solvent front" of the kinase, interacting with specific residues (e.g., Lysine, Aspartic Acid) to confer selectivity.

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the molecule's pharmacophores.[1]

Safety & Handling (MSDS Highlights)

While specific toxicological data for the hydrazide may be limited, handle as a potent bioactive organic amine.[1]

-

GHS Classification (Predicted):

-

Precautionary Measures:

References

-

Song, J. J., et al. (2002).[1] "Organometallic methods for the synthesis of 7-azaindoles." Chemical Society Reviews, 36, 1120-1132.[1] (Contextual grounding for 7-azaindole synthesis).

-

Verbiscar, A. J. (1972).[1] "The Synthesis of 7-Azaindole Derivatives as Antimalarial Drugs." Journal of Medicinal Chemistry, 15(2), 149-152.[1][4] (Foundational chemistry of 7-azaindole functionalization).

Sources

Methodological & Application

Application Notes and Protocols: Covalent Coupling of 5-Fluoro-7-azaindole-3-carbohydrazide to Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides detailed protocols for the covalent coupling of 5-Fluoro-7-azaindole-3-carbohydrazide, a fluorescent scaffold, to proteins. The unique photophysical properties of the 7-azaindole nucleus, including its sensitivity to the local environment, make it a valuable probe for studying protein structure, function, and interactions. This document outlines two primary strategies for conjugation: (1) coupling to aldehyde or ketone groups on glycoproteins via hydrazone bond formation following periodate oxidation, and (2) coupling to protein carboxyl groups (aspartic acid, glutamic acid, and C-terminus) using carbodiimide chemistry. This guide is intended to provide a robust starting point for researchers to develop specifically labeled protein conjugates for a variety of applications, including fluorescence-based assays and therapeutic development.

Introduction: The Potential of 5-Fluoro-7-azaindole-3-carbohydrazide in Bioconjugation

5-Fluoro-7-azaindole and its derivatives are privileged structures in medicinal chemistry, often utilized for their ability to form key hydrogen bonding interactions with biological targets.[1] The 7-azaindole scaffold is a bioisostere of indole and can offer improved physicochemical properties and potentially higher binding affinity.[1] The introduction of a fluorine atom can further enhance binding affinity and metabolic stability. The carbohydrazide functional group at the 3-position provides a versatile handle for covalent attachment to proteins.

The intrinsic fluorescence of the 7-azaindole core makes 5-Fluoro-7-azaindole-3-carbohydrazide a promising tool for protein labeling. This allows for the introduction of a fluorescent reporter without the need for a larger, potentially more disruptive fluorescent dye. This guide provides detailed methodologies for achieving stable protein conjugates with this novel probe.

Core Coupling Chemistries

The hydrazide moiety (–CO-NH-NH2) of 5-Fluoro-7-azaindole-3-carbohydrazide can be coupled to proteins through two primary, reliable methods targeting different functional groups.

-

Hydrazone formation with aldehydes/ketones: This method is particularly useful for labeling glycoproteins. Mild oxidation of the sugar moieties' vicinal diols with sodium periodate generates reactive aldehyde groups.[2][3][4] The hydrazide then reacts with these aldehydes to form a stable hydrazone linkage. This is often advantageous as glycosylation sites are typically located on the protein surface, away from the antigen-binding sites in antibodies.[2]

-

Amide bond formation with carboxyl groups: This strategy targets the side chains of aspartic and glutamic acid residues, as well as the C-terminus of the protein. A water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), activates the carboxyl groups to form a reactive NHS ester.[5][6][7][8] This intermediate then readily reacts with the hydrazide to form a stable amide bond.[3][4]

Protocol 1: Coupling to Glycoproteins via Periodate Oxidation

This protocol details the generation of aldehyde groups on glycoproteins and subsequent coupling with 5-Fluoro-7-azaindole-3-carbohydrazide.

Workflow Overview

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. help.lumiprobe.com [help.lumiprobe.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. interchim.fr [interchim.fr]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Application Notes: Characterizing the Cellular Activity of 5-Fluoro-7-azaindole-3-carbohydrazide, a Putative Cdc7 Kinase Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The 7-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently serving as the core of potent and selective kinase inhibitors. These compounds have been instrumental in the development of targeted therapies, particularly in oncology. 5-Fluoro-7-azaindole-3-carbohydrazide belongs to this promising class of molecules. Published research on the synthesis of related compounds suggests that this molecule is an intermediate in the development of inhibitors targeting Cell division cycle 7 (Cdc7) kinase, a key regulator of DNA replication.

Cdc7 is a serine/threonine kinase that, in complex with its regulatory subunit Dbf4, plays an essential role in the initiation of DNA synthesis during the S phase of the cell cycle. It phosphorylates multiple components of the minichromosome maintenance (MCM) protein complex, which is the core of the replicative helicase. This phosphorylation is a critical step for the activation of individual replication origins. Due to its elevated expression in a wide range of tumor cells compared to normal tissues, Cdc7 has emerged as an attractive target for the development of novel anti-cancer agents. Inhibition of Cdc7 is expected to block DNA replication, leading to S-phase arrest and subsequent apoptosis in rapidly dividing cancer cells.

These application notes provide a comprehensive guide for researchers to characterize the cellular effects of 5-Fluoro-7-azaindole-3-carbohydrazide. The protocols herein are designed to test the hypothesis that this compound acts as a Cdc7 inhibitor by assessing its impact on cell proliferation, cell cycle progression, and the induction of apoptosis.

Mechanism of Action: The Role of Cdc7 in Cell Cycle Progression

Cdc7's primary role is to "fire" the origins of replication that have been "licensed" during the G1 phase. This process ensures that DNA replication is initiated only once per cell cycle from thousands of origins throughout the genome.

Key Steps Involving Cdc7:

-

G1 Phase: Origins of replication are licensed by the loading of the ORC, Cdc6, Cdt1, and the MCM2-7 complex.

-

G1/S Transition: Cyclin-dependent kinases (CDKs) and the Cdc7-Dbf4 kinase complex (also known as DDK) are activated.

-

S Phase: Cdc7-Dbf4 phosphorylates multiple serine and threonine residues on the N-terminal tails of MCM subunits (primarily MCM2, MCM4, and MCM6).

-

Origin Firing: This phosphorylation event promotes the recruitment of other essential replication factors, such as Cdc45 and the GINS complex, leading to the assembly of the active CMG (Cdc45-MCM-GINS) helicase, unwinding of DNA, and the initiation of synthesis.

Inhibition of Cdc7 kinase activity is predicted to prevent the phosphorylation of the MCM complex, thereby blocking the initiation of DNA replication and causing cells to arrest in S-phase. This replication stress can subsequently trigger apoptotic pathways in cancer cells, which are often deficient in cell cycle checkpoints.

Figure 1. Proposed mechanism of action. 5-Fluoro-7-azaindole-3-carbohydrazide is hypothesized to inhibit Cdc7 kinase, preventing the phosphorylation of the MCM complex, which is a critical step for the initiation of DNA replication in the S phase.

Experimental Protocols

Cell Viability and Proliferation Assay (WST-1 Method)

Principle: This colorimetric assay measures the metabolic activity of viable cells. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in active cells. The amount of formazan produced is directly proportional to the number of living cells. This assay is ideal for determining the dose-dependent effect of the compound on cell proliferation and calculating its IC50 (half-maximal inhibitory concentration).[1][2]

Materials:

-

Cancer cell lines (e.g., HCT116, HeLa, U2OS)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

5-Fluoro-7-azaindole-3-carbohydrazide (stock solution in DMSO)

-

WST-1 Reagent

-

96-well flat-bottom plates

-

Multi-well spectrophotometer (plate reader)

Protocol:

-

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 5-Fluoro-7-azaindole-3-carbohydrazide in culture medium from a concentrated DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%).

-

Remove the medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO only) and blank (medium only) wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time depends on the cell type and density and should be determined empirically.

-

Absorbance Measurement: Gently shake the plate for 1 minute. Measure the absorbance at 450 nm using a plate reader. Use a reference wavelength of ~630 nm to reduce background noise.

-

Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.

| Parameter | Example Value | Notes |

| Cell Line | HCT116 | A human colorectal carcinoma cell line known to be sensitive to replication inhibitors. |

| Seeding Density | 3,000 cells/well | Optimize for each cell line to ensure cells are in logarithmic growth phase at the end of the assay. |

| Compound Conc. Range | 0.01 nM to 100 µM | A wide range is recommended for initial characterization. |

| Incubation Time | 72 hours | Allows for multiple cell divisions to observe anti-proliferative effects. |

| WST-1 Incubation | 2 hours | Monitor color development to determine the optimal time. |

| Expected Outcome | IC50 = X µM | A potent inhibitor will have a low IC50 value. |

Cell Cycle Analysis by Propidium Iodide Staining

Principle: To validate the proposed mechanism of action, it is crucial to determine if the compound induces arrest at a specific phase of the cell cycle. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[3][4] The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. A Cdc7 inhibitor is expected to cause an accumulation of cells in the S phase.

Materials:

-

Cancer cell lines

-

6-well plates

-

5-Fluoro-7-azaindole-3-carbohydrazide

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed 0.5 x 10^6 cells per well in 6-well plates. After 24 hours, treat cells with the compound at concentrations equivalent to 1x, 5x, and 10x the predetermined IC50 value for 24 hours. Include a vehicle control.

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with cold PBS.

-

Fixation: Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 2 hours at 4°C (or overnight at -20°C).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

| Treatment | % G0/G1 | % S | % G2/M |

| Vehicle Control | ~50% | ~30% | ~20% |

| Compound (1x IC50) | ~40% | ~45% | ~15% |

| Compound (5x IC50) | ~25% | ~65% | ~10% |

| Expected Outcome | A dose-dependent increase in the percentage of cells in the S phase. |

Apoptosis Detection by Annexin V and PI Staining

Principle: Sustained cell cycle arrest often leads to apoptosis (programmed cell death). This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[5][6] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium Iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic cells).

Materials:

-

Cancer cell lines

-

6-well plates

-

FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells as described in the cell cycle analysis protocol (Step 1), but for a longer duration, typically 48-72 hours, to allow for the induction of apoptosis.

-

Cell Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry: Analyze the samples immediately by flow cytometry.

-

Data Analysis: Create a quadrant plot of PI vs. Annexin V-FITC fluorescence.

-

Lower-Left (Annexin V- / PI-): Viable cells

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-Left (Annexin V- / PI+): Necrotic cells (often debris)

-

Figure 2. A comprehensive workflow for characterizing the cellular activity of 5-Fluoro-7-azaindole-3-carbohydrazide.

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved March 4, 2026, from [Link]

-

Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved March 4, 2026, from [Link]

-

University of Iowa. (n.d.). BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry. Carver College of Medicine. Retrieved March 4, 2026, from [Link]

-

University of Chicago. (n.d.). The Annexin V Apoptosis Assay. Retrieved March 4, 2026, from [Link]

-

Lee, J., & Kim, J. K. (2015). Assaying cell cycle status using flow cytometry. PMC. Retrieved March 4, 2026, from [Link]

-

G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved March 4, 2026, from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved March 4, 2026, from [Link]

-

Protocols.io. (2014). Cellular viability - WST-1 assay Protocol for adherent cells. Retrieved March 4, 2026, from [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. materialneutral.info [materialneutral.info]

- 3. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 4. protocols.io [protocols.io]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

Application Notes and Protocols for High-Throughput Screening with 5-Fluoro-7-azaindole-3-carbohydrazide

Authored by: Your Senior Application Scientist

Introduction: The Promise of the 7-Azaindole Scaffold in Drug Discovery

The 7-azaindole core is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities.[1][2][3] As a bioisostere of indole, the 7-azaindole moiety often confers improved physicochemical properties, such as enhanced solubility and metabolic stability, making it an attractive scaffold for drug development.[2] Derivatives of 7-azaindole have demonstrated a broad spectrum of pharmacological effects, including potent kinase inhibition and modulation of protein-protein interactions (PPIs).[1]

5-Fluoro-7-azaindole-3-carbohydrazide is a novel derivative that holds significant potential for the discovery of new therapeutic agents. The introduction of a fluorine atom can enhance binding affinity and metabolic stability, while the carbohydrazide functional group provides a versatile handle for various chemical interactions. This document provides a comprehensive guide for the design and implementation of a high-throughput screening (HTS) campaign to identify and characterize the biological targets of 5-Fluoro-7-azaindole-3-carbohydrazide.

Part 1: High-Throughput Screening for Kinase Inhibitors

Protein kinases are a crucial class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[4] The 7-azaindole scaffold is a common feature in many kinase inhibitors.[1] This section outlines a robust HTS workflow to identify potential kinase inhibitory activity of 5-Fluoro-7-azaindole-3-carbohydrazide.

Primary Screen: Universal Luminescent Kinase Assay

The primary screen will utilize a universal, non-radioactive luminescent kinase assay that measures ATP consumption during the phosphorylation reaction.[5] This format is adaptable to a wide range of kinases and substrates.[5]

Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. A luciferase-based reagent is used to generate a luminescent signal that is inversely proportional to kinase activity. Inhibition of the kinase results in a higher concentration of ATP and a stronger luminescent signal.[5]

Experimental Workflow Diagram:

Caption: Primary Kinase Inhibition HTS Workflow.

Protocol: Primary Kinase Inhibition Screen

| Step | Procedure | Details and Rationale |

| 1 | Compound Preparation | Prepare a 10 mM stock solution of 5-Fluoro-7-azaindole-3-carbohydrazide in 100% DMSO. Create a dilution series in DMSO for the primary screen (e.g., 1 mM). This high concentration is standard for primary screens to identify initial hits. |

| 2 | Assay Plate Preparation | Using an automated liquid handler, dispense 50 nL of the compound solution into a 384-well white, opaque assay plate. For controls, dispense DMSO only (negative control) and a known kinase inhibitor (positive control). Opaque plates are used to minimize crosstalk in luminescent assays. |

| 3 | Reagent Addition | Add 5 µL of a solution containing the target kinase and its specific substrate in assay buffer. The concentrations should be optimized for each kinase to ensure the reaction is in the linear range. |

| 4 | Reaction Initiation | Add 5 µL of a solution containing ATP at its Km concentration for the specific kinase. Starting the reaction with ATP ensures that the kinase is not saturated, allowing for sensitive detection of inhibition. |

| 5 | Incubation | Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to achieve approximately 50% ATP consumption in the negative control wells. |

| 6 | Signal Detection | Add 10 µL of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin to detect the remaining ATP. |

| 7 | Luminescence Reading | Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal. Read the plate on a luminometer. |

| 8 | Data Analysis | Calculate the percent inhibition for each compound concentration. Determine the Z'-factor to assess the quality of the assay.[6][7][8] An excellent assay has a Z'-factor between 0.5 and 1.0.[8][9] |

Data Analysis and Hit Criteria:

-

Z'-Factor Calculation: The Z'-factor is a statistical measure of assay quality that considers the separation between the means of the positive and negative controls and their standard deviations.[6][9]

-

Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

-

-

Hit Selection: Compounds exhibiting a percent inhibition greater than three standard deviations from the mean of the negative controls are considered primary hits.

Secondary Assay: Dose-Response and IC50 Determination

Primary hits will be further characterized in a dose-response format to confirm their activity and determine their potency (IC50).

Protocol: IC50 Determination

| Step | Procedure | Details and Rationale |

| 1 | Compound Dilution Series | Prepare a 10-point, 3-fold serial dilution of the hit compounds in DMSO, starting from a high concentration (e.g., 100 µM). This range allows for the generation of a complete sigmoidal dose-response curve. |

| 2 | Assay Execution | Follow the same procedure as the primary screen, but with the serially diluted compounds. |

| 3 | Data Analysis | Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%. |

Part 2: High-Throughput Screening for Modulators of Protein-Protein Interactions

The 7-azaindole scaffold has also been identified in compounds that modulate protein-protein interactions (PPIs), which are increasingly recognized as important drug targets.[10][11][12][13] This section describes an HTS workflow to identify the ability of 5-Fluoro-7-azaindole-3-carbohydrazide to disrupt or stabilize PPIs.

Primary Screen: Fluorescence Polarization (FP) Assay

Fluorescence Polarization (FP) is a homogeneous assay technique well-suited for HTS of PPIs.[14][15][16] It measures the change in the apparent molecular size of a fluorescently labeled molecule upon binding to a larger protein.[17]

Principle: A small, fluorescently labeled peptide or protein (tracer) will tumble rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger protein partner, its tumbling slows down, leading to an increase in fluorescence polarization. A compound that disrupts this interaction will cause a decrease in polarization.[14][18]

Experimental Workflow Diagram:

Caption: Primary PPI Inhibition HTS Workflow using FP.

Protocol: Primary PPI Inhibition Screen (FP)

| Step | Procedure | Details and Rationale |

| 1 | Compound Preparation | Prepare a 10 mM stock solution of 5-Fluoro-7-azaindole-3-carbohydrazide in 100% DMSO. Create a working solution for the primary screen (e.g., 1 mM). |

| 2 | Assay Plate Preparation | Using an automated liquid handler, dispense 50 nL of the compound solution into a 384-well black, low-volume assay plate. For controls, dispense DMSO only (negative control, maximum polarization) and a known inhibitor or a high concentration of unlabeled peptide (positive control, minimum polarization). Black plates are used to minimize background fluorescence. |

| 3 | Reagent Addition | Add 10 µL of a solution containing the target protein and the fluorescently labeled binding partner (tracer) in assay buffer. The concentrations should be optimized to achieve a significant assay window. |

| 4 | Incubation | Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium. |

| 5 | Fluorescence Polarization Reading | Read the plate on a microplate reader equipped with fluorescence polarization capabilities, using the appropriate excitation and emission filters for the fluorophore. |

| 6 | Data Analysis | Calculate the change in millipolarization (mP) units for each compound. Determine the Z'-factor to assess assay quality.[6][7][8] |

Secondary Assay: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is a highly sensitive, bead-based immunoassay that can be used to confirm hits from the primary screen and for dose-response studies.[19][20][21]

Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads.[22] One interacting protein is captured by the Donor bead and the other by the Acceptor bead. When the proteins interact, the beads are brought into close proximity (within 200 nm).[20][21] Upon excitation of the Donor bead, singlet oxygen is generated, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal.[19][22][23] A compound that disrupts the PPI will prevent this energy transfer, resulting in a loss of signal.

Protocol: AlphaLISA for PPI Hit Confirmation

| Step | Procedure | Details and Rationale |

| 1 | Compound Dilution Series | Prepare a 10-point, 3-fold serial dilution of the hit compounds in DMSO. |

| 2 | Assay Plate Preparation | Dispense the serially diluted compounds into a 384-well white, opaque assay plate. |

| 3 | Reagent Addition | Add the two interacting proteins, one of which is biotinylated and the other tagged (e.g., with GST or a His-tag). Then add the corresponding streptavidin-coated Donor beads and anti-tag Acceptor beads. |

| 4 | Incubation | Incubate the plate in the dark at room temperature for 60-90 minutes. Donor beads are light-sensitive.[20] |

| 5 | Signal Detection | Read the plate on a microplate reader capable of AlphaLISA detection. |

| 6 | Data Analysis | Plot the AlphaLISA signal against the logarithm of the compound concentration and fit the data to determine the IC50 value. |

Part 3: Data Management and Quality Control

A robust HTS campaign requires rigorous quality control and data management to ensure the reliability of the results.[24][25][26]

Key Quality Control Metrics:

-

Z'-Factor: As described previously, a Z'-factor between 0.5 and 1.0 indicates an excellent assay.[6][8][9]

-

Signal-to-Background (S/B) Ratio: While less comprehensive than the Z'-factor, a high S/B ratio is desirable.[6]

-

Coefficient of Variation (%CV): This measures the variability of the controls and should ideally be below 10-15%.

Data Correction:

Systematic errors, such as edge effects on microplates, can occur.[27] It is important to analyze the data for such trends and apply appropriate normalization methods if necessary.[28]

Conclusion

This application note provides a comprehensive framework for the high-throughput screening of 5-Fluoro-7-azaindole-3-carbohydrazide. By employing a combination of robust primary and secondary assays targeting both kinase activity and protein-protein interactions, researchers can efficiently identify and characterize the biological activity of this promising compound. The detailed protocols and emphasis on data quality control are designed to ensure the generation of reliable and actionable data, accelerating the drug discovery process.

References

- Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC. (n.d.).

- From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20).

- Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Request PDF - ResearchG

- High-throughput screening for modulators of protein-protein interactions: use of photonic crystal biosensors and complementary technologies - PubMed. (2011, August 15).

- Kinase Screening Assay Services - Reaction Biology. (n.d.).

- Homogenous AlphaLISA assay for IgG - BMG Labtech. (n.d.).

- AlphaLISA and AlphaScreen No-wash Assays - Revvity. (n.d.).

- A New Frontier in Protein Quantitation: AlphaLISA - Bitesize Bio. (2025, May 20).

- A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of ST

- High-throughput screening of interacting proteins and their modul

- The Use of AlphaScreen Technology in HTS: Current St

- Application of Fluorescence Polariz

- Working principle of the AlphaLISA assay. Acceptor beads bind to the...

- Fluorescence Polariz

- High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay - Promega Corpor

- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed. (2019, March 15).

- Z-factors - BIT 479/579 High-throughput Discovery. (n.d.).

- Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. (n.d.).

- High-throughput screening for modulators of protein – protein interactions: use of photonic crystal biosensors and complementary technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/B923660K. (2010, December 7).

- Quality control and data correction in high-throughput screening. (n.d.).

- High-throughput screening - Wikipedia. (n.d.).

- High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex - PMC. (n.d.).

- Protein–protein interaction screening - Wikipedia. (n.d.).

- High-Throughput Screening of Kinase Inhibitors in MDA-MB Models - Cytion. (n.d.).

- HTS quality control and data analysis: a process to maximize information from a high-throughput screen - PubMed. (2005, September 15).

- High-throughput screening for kinase inhibitors - PubMed. (2005, March 15).

- HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen | Bentham Science Publishers. (2005, September 1).

- Data analysis approaches in high throughput screening. (2014, April 8).

- On HTS: Z-factor. (2023, December 12).

- Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies | Bioinformatics | Oxford Academic. (2020, December 21).

- 5-FLUORO-7-AZAINDOLE-3-CARBOXYLIC ACID METHYL ESTER | 1190314-69-2 - Sigma-Aldrich. (n.d.).

- 5-Fluoro-7-azaindole | 866319-00-8 - Sigma-Aldrich. (n.d.).

- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC. (n.d.).

- 7-Azaindole: Uses and Synthesis - ChemicalBook. (2024, December 16).

- Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region - PMC. (n.d.).

- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3. (n.d.).

- SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIV

- 5-Azaindole | C7H6N2 | CID 9220 - PubChem. (n.d.).

- 1027530-64-8|5-FLuoro-7-azaindole-3-carboxylic acid methyl ester|BLD Pharm. (n.d.).

- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (n.d.).

- Synthesis of 7-azaindole derivatives, starting from different cyclic imines.

- Recent advances in the global ring functionalization of 7-azaindoles - RSC Publishing. (n.d.).

Sources

- 1. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. promega.co.uk [promega.co.uk]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 9. assay.dev [assay.dev]

- 10. High-throughput screening for modulators of protein-protein interactions: use of photonic crystal biosensors and complementary technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-throughput screening for modulators of protein–protein interactions: use of photonic crystal biosensors and complementary technologies - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein–protein interaction screening - Wikipedia [en.wikipedia.org]

- 14. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Application of Fluorescence Polarization in HTS Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bmglabtech.com [bmglabtech.com]

- 18. mdpi.com [mdpi.com]

- 19. bmglabtech.com [bmglabtech.com]

- 20. revvity.com [revvity.com]

- 21. bitesizebio.com [bitesizebio.com]

- 22. The Use of AlphaScreen Technology in HTS: Current Status [benthamopen.com]

- 23. researchgate.net [researchgate.net]

- 24. High-throughput screening - Wikipedia [en.wikipedia.org]

- 25. HTS quality control and data analysis: a process to maximize information from a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benthamdirect.com [benthamdirect.com]

- 27. info2.uqam.ca [info2.uqam.ca]

- 28. rna.uzh.ch [rna.uzh.ch]

Application Note: 5-Fluoro-7-azaindole-3-carbohydrazide for Probing Enzyme Active Sites

[1]

Introduction & Core Utility

Why This Molecule?

-

The "Head" (7-Azaindole): A bioisostere of the purine ring (adenine).[1] It anchors the molecule into the ATP-binding pocket of kinases via a bidentate hydrogen bond network at the "hinge" region.[1] The 5-fluoro substitution modulates the pKa of the pyrrole proton, enhancing metabolic stability and altering the electrostatic potential of the ring for specific hydrophobic interactions.

-

The "Tail" (Carbohydrazide): A versatile chemical handle (

).[1] It serves two critical probing functions:-

Dynamic Combinatorial Chemistry (DCC): It reacts reversibly with aldehyde-containing fragment libraries to form acylhydrazones.[1] The enzyme active site acts as a template, selecting and stabilizing the tightest-binding combination.[1]

-

Metal Chelation: In metalloenzymes (e.g., Carbonic Anhydrase, Matrix Metalloproteinases), the hydrazide moiety can coordinate with the catalytic Zinc ion (

).

-

Mechanism of Action: The "Anchor and Fish" Model

Kinase Hinge Binding (The Anchor)

The 7-azaindole core mimics the Adenine of ATP.

-

Interaction 1: The pyridine Nitrogen (

) accepts a Hydrogen bond from the backbone amide of the hinge residue (e.g., Met, Leu). -

Interaction 2: The pyrrole Nitrogen (

) donates a Hydrogen bond to the backbone carbonyl of the hinge residue. -

5-Fluoro Effect: The fluorine atom at position 5 occupies a hydrophobic pocket often adjacent to the gatekeeper residue, probing steric tolerance.[1]

The Carbohydrazide Extension (The Fish)

The C3-carbohydrazide extends toward the Ribose Binding Pocket or the Solvent Front .

-

Probing Strategy: By reacting the hydrazide with a library of aldehydes, researchers can "grow" the inhibitor into adjacent pockets (e.g., the DFG-out pocket) without synthesizing hundreds of discrete compounds.

Figure 1: The "Anchor and Fish" mechanism. The 7-azaindole anchors to the hinge, while the carbohydrazide reacts with aldehydes to probe the variable pocket via Dynamic Combinatorial Chemistry.

Protocol 1: Dynamic Combinatorial Chemistry (DCC) Screening

This protocol uses 5F-7AI-3CH to identify extended inhibitors for a target kinase (e.g., CDK2, GSK-3

Materials

-

Enzyme: Target Kinase (1

M final concentration).[1] -

Fragment Library: Set of 20–50 diverse aromatic/aliphatic aldehydes (10 mM stock in DMSO).

-

Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT. Note: Avoid buffers with primary amines (Tris) or carbonyls.

Step-by-Step Workflow

-

Equilibration:

-

Dilute the Target Kinase to 2

M in the reaction buffer. -

Add 5F-7AI-3CH to a final concentration of 20

M (Saturation conditions).[1] -

Incubate for 15 minutes at 25°C to allow the "Anchor" to bind the hinge region.

-

-

Library Addition:

-

Add the Aldehyde Library as a pool (or in sub-pools of 5) to the reaction mixture.

-

Final concentration of each aldehyde: 40

M (2x excess relative to probe). -

Control: Prepare a reaction mixture without enzyme (Blank) to measure thermodynamic equilibrium in solution.

-

-

Templated Reaction:

-

Incubate the mixture for 6–24 hours at 25°C.

-

Mechanism:[2][3] The hydrazide and aldehydes will reversibly form hydrazones.[1] The enzyme active site will stabilize the specific hydrazone isomer that fits the pocket best, shifting the equilibrium toward that product ("Le Chatelier's principle driven by binding affinity").

-

-

Analysis (LC-MS):

Data Interpretation

| Observation | Interpretation | Action |

| Peak Amplification > 50% | The enzyme stabilized this specific hydrazone. | Synthesize the stable analog (replace hydrazone with amide/triazole) for |

| No Change | The aldehyde fragment did not fit the adjacent pocket. | Screen a different aldehyde library (e.g., aliphatic vs. aromatic). |

| Peak Suppression | The aldehyde competes with the 7-azaindole anchor.[1] | The aldehyde might be a hinge binder itself.[1] |

Protocol 2: Intrinsic Fluorescence Binding Assay

7-azaindoles are intrinsically fluorescent.[1] The 5-fluoro substituent often increases quantum yield.[1] Upon binding to the hydrophobic ATP pocket, the fluorescence emission spectrum typically shifts (solvatochromism) or changes intensity.

Materials

-

Fluorometer: Plate reader capable of Excitation/Emission scanning.[1]

-

Solvent: DMSO.

-

Buffer: Kinase Assay Buffer.

Workflow

-

Spectral Scan:

-

Titration:

-

Prepare a fixed concentration of Probe (e.g., 1

M) in a 96-well black plate.[1] -

Titrate the Enzyme (0 to 10

M) across the rows.

-

-

Measurement:

-

Incubate for 10 mins.

-

Read Fluorescence Intensity (FI).[1]

-

-

Calculation (

):-

Plot

(Fluorescence Enzyme - Fluorescence Buffer) vs. [Enzyme]. -

Fit to a one-site binding model:

-

Synthesis of 5F-7AI-3CH (Reference Route)

For researchers needing to synthesize the probe in-house from the ester precursor.[1]

Precursor: Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.[1]

-

Dissolution: Dissolve 1.0 eq of the methyl ester in Ethanol (EtOH).

-

Hydrazinolysis: Add 10.0 eq of Hydrazine Hydrate (

, 80% solution). -

Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (the hydrazide is much more polar/lower

than the ester). -

Isolation:

-

Characterization: Confirm by

-NMR (DMSO-

References

-

Popowycz, F., et al. (2014).[1] "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals.[1] Link

-

Context: Establishes 7-azaindole as a privileged scaffold for ATP-competitive inhibition and details the binding mode (Hinge interaction).[1]

-

-

Legoabe, L. J., et al. (2020).[1][4] "Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors." Bioorganic & Medicinal Chemistry. Link

-

Context: Demonstrates the synthetic versatility of the 7-azaindole 3-position for creating extended inhibitors.[1]

-

-

Mondal, M., et al. (2016).[1] "Dynamic combinatorial chemistry: a tool to facilitate the identification of inhibitors for protein targets." Chemical Society Reviews.[1] Link

- Context: Authoritative review on using hydrazide-aldehyde exchange (acylhydrazone formation)

-

Song, J. J., et al. (2002).[1] "A general synthesis of 5- and 6-azaindoles." Journal of Organic Chemistry. Link

-

Context: foundational chemistry for synthesizing fluoro-substituted azaindole cores.[1]

-

Sources

- 1. inter-chem.pl [inter-chem.pl]

- 2. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Analytical Quantification of 5-Fluoro-7-azaindole-3-carbohydrazide

Introduction & Physicochemical Profiling

5-Fluoro-7-azaindole-3-carbohydrazide (CAS: 1480314-44-0) is a highly specialized building block frequently utilized in the synthesis of kinase inhibitors and novel pharmacophores. The azaindole core acts as a bioisostere of indole, offering improved aqueous solubility and metabolic stability, while the fluorine substitution at the 5-position effectively blocks oxidative metabolism at that site.

From an analytical perspective, quantifying this compound presents specific chromatographic challenges. The molecule features multiple basic sites: the N7 nitrogen of the azaindole ring and the terminal primary amine of the carbohydrazide moiety. When analyzed using standard silica-based stationary phases, these basic sites strongly interact with residual silanols, leading to severe peak tailing and poor resolution 1. To counteract this, the analytical methods detailed below rely on end-capped or polar-embedded stationary phases paired with acidic mobile phases to ensure complete protonation and sharp peak symmetry.

Analytical Strategy & Workflow

To support both bulk drug substance manufacturing and trace-level pharmacokinetic (PK) profiling, this guide establishes two distinct, self-validating analytical protocols: an HPLC-UV method for purity/assay, and an LC-MS/MS method for high-sensitivity quantification.

Analytical workflow and self-validation for 5-Fluoro-7-azaindole-3-carbohydrazide quantification.

Protocol 1: HPLC-UV for Assay and Purity Profiling

Mechanistic Rationale

For routine purity assessment, Reverse-Phase HPLC (RP-HPLC) is the gold standard. The use of phosphoric acid is traditionally common for UV methods; however, to maintain MS-compatibility for potential downstream impurity identification, formic acid is utilized as the ion-pairing agent [[1]](). Formic acid maintains the mobile phase pH well below the pKa of the azaindole nitrogen, ensuring the molecule remains in a single, fully protonated state, which prevents peak splitting and tailing 2.

Chromatographic Conditions

Table 1: HPLC-UV Parameters

| Parameter | Specification | Causality / Rationale |

| Column | Newcrom R1 or End-capped C18 (150 x 4.6 mm, 3.5 µm) | Low silanol activity prevents secondary interactions with the basic carbohydrazide 1. |

| Mobile Phase A | 0.1% Formic Acid in HPLC-grade H₂O | Protonates the azaindole N7, ensuring a single ionization state. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Provides necessary elution strength while maintaining low pH. |

| Gradient | 5% B to 95% B over 15 mins | Ensures separation of highly polar synthetic byproducts from the main peak. |

| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns to maximize theoretical plates. |

| Detection | UV at 254 nm | Captures the strong absorbance of the conjugated π-system of the azaindole core. |

Step-by-Step Methodology

-

Standard Preparation: Accurately weigh 10.0 mg of 5-Fluoro-7-azaindole-3-carbohydrazide reference standard. Dissolve in 10 mL of Methanol:Water (50:50, v/v) to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Solutions: Dilute the stock solution with mobile phase A to create a calibration curve ranging from 10 µg/mL to 100 µg/mL.

-

Sample Preparation: Dissolve the synthesized batch sample using the identical diluent and filter through a 0.22 µm PTFE syringe filter to remove particulates.

-

Execution: Inject 10 µL of each standard and sample into the HPLC system. Integrate the peak eluting at the established retention time.

System Suitability & Self-Validation

To ensure the trustworthiness of the analytical run, this protocol operates as a self-validating system. Before any unknown samples are quantified, the sequence must pass the following criteria:

-

Blank Injection: Must show no peaks at the retention time of the analyte (S/N < 3), proving zero carryover.

-

Precision: Six replicate injections of the 50 µg/mL working standard must yield a peak area Relative Standard Deviation (RSD) of ≤ 2.0%.

-

Tailing Factor: Must be ≤ 1.5, verifying that secondary silanol interactions are successfully suppressed by the acidic mobile phase.

Protocol 2: LC-MS/MS for Trace Quantification and PK Profiling

Mechanistic Rationale

For biological matrices or trace impurity profiling, LC-MS/MS is required. The shift of the nitrogen atom from position 2 to 7 in the azaindole core alters the electron density, making the molecule less prone to metabolic reactivity compared to standard indoles 3. However, this basic nitrogen, combined with the terminal carbohydrazide, creates excellent protonation sites. By utilizing Electrospray Ionization in positive mode (ESI+), we exploit these basic sites to generate a strong [M+H]+ precursor ion at m/z 195.1 4.

During Collision-Induced Dissociation (CID), carbohydrazides typically cleave at the N-N or C-N bonds of the hydrazide moiety [[2]](). Because the 7-azaindole ring is highly stable under CID 5, fragmentation is localized to the substituent, providing highly specific Multiple Reaction Monitoring (MRM) transitions.

Mass Spectrometry Parameters

Table 2: LC-MS/MS MRM Transitions & Parameters

| Parameter | Value | Causality / Rationale |

| Ionization Mode | ESI Positive (ESI+) | Readily protonates the basic hydrazide nitrogen 4. |

| Precursor Ion (Q1) | m/z 195.1 [M+H]+ | Exact mass of C₈H₇FN₄O + H⁺. |

| Quantifier Ion (Q3) | m/z 164.1 | Corresponds to the loss of hydrazine (-32 Da), a highly specific cleavage 2. |

| Qualifier Ion (Q3) | m/z 136.1 | Corresponds to the loss of the entire carbohydrazide group (-59 Da) 5. |

| Collision Energy (CE) | 15 eV (Quant) / 25 eV (Qual) | Optimized for specific bond cleavage without shattering the azaindole ring [[3]](). |

| Desolvation Temp | 400°C | Ensures complete droplet evaporation in the ESI source for maximum ion yield. |

Step-by-Step Methodology

-

Matrix Extraction: If analyzing biological matrices (e.g., serum), perform protein precipitation by adding 300 µL of cold Acetonitrile (containing an internal standard, such as a deuterated azaindole analog) to 100 µL of the sample.

-

Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer 200 µL of the supernatant to an autosampler vial.

-

Chromatography: Inject 2 µL onto a UPLC C18 column (e.g., ACQUITY UPLC BEH C18, 100 x 2.1 mm, 1.7 µm) operating at a flow rate of 0.4 mL/min. Use a rapid gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

-

Detection: Monitor the MRM transitions specified in Table 2.

System Suitability & Self-Validation

-

Lower Limit of Quantification (LLOQ): The lowest calibration standard must exhibit a Signal-to-Noise (S/N) ratio of ≥ 10.

-

Ion Ratio Confirmation: The ratio between the quantifier (m/z 164.1) and qualifier (m/z 136.1) ions must remain within ±20% of the ratio established by the reference standard, ensuring peak purity and absence of matrix interference.

-

Matrix Effect Assessment: Post-extraction spiked blanks must be compared to neat standards to ensure ion suppression/enhancement is < 15%.

References

-

d-nb.info. "Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA." URL: [Link]

-

National Institutes of Health (NIH). "Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation." URL: [Link]

-

SIELC Technologies. "Separation of (1,1'-Biphenyl)-4-carbohydrazide on Newcrom R1 HPLC column." URL: [Link]

Sources

- 1. Separation of (1,1’-Biphenyl)-4-carbohydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. d-nb.info [d-nb.info]

5-Fluoro-7-azaindole-3-carbohydrazide as a chemical probe for specific kinases

Application Note: 5-Fluoro-7-azaindole-3-carbohydrazide as a Privileged Scaffold for Kinase Probe Discovery [1]

Executive Summary

5-Fluoro-7-azaindole-3-carbohydrazide is a high-value pharmacophore scaffold used primarily in the design and synthesis of ATP-competitive kinase inhibitors.[1] Unlike "finished" probes (e.g., Dasatinib) that target a single kinase with high affinity, this compound serves as a versatile "warhead" precursor .[1] Its 7-azaindole core mimics the purine ring of ATP, allowing it to anchor into the kinase hinge region, while the C-3 carbohydrazide moiety acts as a reactive handle for rapidly generating libraries of highly specific probes targeting the CMGC kinase family (CDKs, GSK-3

This guide details the strategic application of this scaffold in Fragment-Based Drug Discovery (FBDD) , providing protocols for derivatization, biochemical screening, and cellular validation.[1]

Technical Background & Mechanism

The "Privileged" Scaffold Architecture

The efficacy of 5-Fluoro-7-azaindole-3-carbohydrazide stems from its structural mimicry of adenosine (the 'A' in ATP).[1]

-

Hinge Binding (The Anchor): The 7-azaindole nitrogen (N7) and the pyrrole NH (N1) form a bidentate hydrogen-bonding motif with the kinase hinge region (e.g., Glu81/Leu83 in CDK2).[1]

-

5-Fluoro Substitution: The fluorine atom at the 5-position modulates the pKa of the ring system, enhancing metabolic stability (blocking oxidation) and altering the electron density to fine-tune H-bond strength.[1]

-

3-Carbohydrazide Linker: This is the "vector" that points towards the solvent-exposed region or the specificity pocket.[1] It is chemically versatile, allowing researchers to attach diverse aromatic "tails" (via hydrazone formation) to probe the unique steric constraints of different kinases.[1]

Target Landscape: The CMGC Family

Derivatives of this scaffold are most potent against the CMGC family :

-

CDKs (Cyclin-Dependent Kinases): Critical for cell cycle progression (CDK1/2) and transcription (CDK7/9).[1]

-

GSK-3

(Glycogen Synthase Kinase-3 beta): A master regulator of Wnt signaling and glucose metabolism.[1] -

DYRK1A: Implicated in neurodevelopmental disorders (Down syndrome) and Alzheimer's.[1]

Visualization: Mechanism of Action

Figure 1: Structural logic of 5-Fluoro-7-azaindole-3-carbohydrazide derivatives binding to the kinase active site.[1]

Experimental Protocols

Protocol A: Rapid Probe Generation (Hydrazone Library Synthesis)

Objective: To convert the generic scaffold into a specific kinase inhibitor by attaching an aromatic aldehyde "tail."[1]

Reagents:

-

5-Fluoro-7-azaindole-3-carbohydrazide (10 mM stock in DMSO).[1]

-

Library of Aromatic Aldehydes (e.g., benzaldehydes, pyridine-carboxaldehydes).[1]

-

Ethanol (EtOH) or Methanol (MeOH).[1]

-

Glacial Acetic Acid (Catalyst).[1]

Procedure:

-

Preparation: In a 96-well deep-well plate, dispense 100 µL of the scaffold solution (0.1 mmol) in EtOH.

-

Addition: Add 1.0 equivalent (0.1 mmol) of a unique aromatic aldehyde to each well.

-

Catalysis: Add 5 µL of glacial acetic acid to each well.

-

Reaction: Seal the plate and incubate at 80°C for 2–4 hours (or microwave at 100°C for 10 min).

-

Precipitation: Cool to room temperature. The hydrazone product often precipitates.[1]

-

Collection: Filter the precipitate or evaporate the solvent.[1]

-

Quality Control: Verify a subset of wells via LC-MS to confirm hydrazone formation (Target Mass = Scaffold + Aldehyde - H₂O).

Self-Validating Check: The disappearance of the aldehyde peak in LC-MS and the appearance of the product peak confirms successful conjugation.

Protocol B: Biochemical Screening (ADP-Glo™ Kinase Assay)

Objective: To screen the generated library for inhibition of CDK2/CyclinE or GSK-3

Materials:

-

Kinase Enzyme (e.g., Recombinant CDK2/CyclinE).[1]

-

Substrate (e.g., Histone H1).[1]

-

ADP-Glo™ Kinase Assay Kit (Promega).[1]

-

ATP (Ultrapure).[1]

Workflow:

-

Compound Dilution: Prepare a 4-point dilution series of your hydrazone derivatives (e.g., 10 µM, 1 µM, 100 nM, 10 nM) in Kinase Buffer.

-

Enzyme Reaction:

-

ADP Detection:

-

Readout: Measure Luminescence on a plate reader.

Data Analysis:

Calculate % Inhibition relative to DMSO control.

Protocol C: Cellular Target Engagement (Western Blot)

Objective: Confirm that the lead compound penetrates cells and inhibits the specific kinase pathway (e.g., CDK2 inhibition leads to reduced Rb phosphorylation).[1]

Cell Line: MCF-7 (Breast Cancer) or HCT-116 (Colorectal).[1]

Procedure:

-

Seeding: Seed cells at